molecular formula C13H17N3OS B2690190 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol CAS No. 232263-28-4

2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol

Cat. No.: B2690190
CAS No.: 232263-28-4
M. Wt: 263.36
InChI Key: KQZHIBRCDRYHMT-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol (CAS 232263-28-4) is a synthetic organic compound with the molecular formula C 13 H 17 N 3 OS and a molecular weight of 263.36 g/mol . This benzothiazole-piperazine derivative serves as a valuable chemical scaffold in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. The core benzothiazole structure is a privileged pharmacophore in drug discovery, known for conferring significant biological activity. Recent scientific literature highlights that benzothiazole derivatives are a prominent area of investigation in the search for new anti-tubercular agents, showing potent activity against Mycobacterium tuberculosis strains . These compounds often target critical enzymes such as DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), which is essential for bacterial cell wall synthesis . The piperazino-ethanol side chain in this compound enhances its potential as a building block, contributing to molecular diversity and allowing researchers to explore structure-activity relationships (SAR). This product is supplied for laboratory research and chemical synthesis purposes only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c17-10-9-15-5-7-16(8-6-15)13-14-11-3-1-2-4-12(11)18-13/h1-4,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZHIBRCDRYHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazino]-1-ethanol typically involves the reaction of piperazine with benzothiazole derivatives. Various synthetic routes have been documented, focusing on optimizing yield and purity. For instance, one method involves the use of chloroacetyl chloride to acetylate 2-amino-4-methylbenzothiazole, followed by reaction with piperazine under controlled conditions to yield the target compound .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have shown efficacy in inhibiting cell proliferation and inducing apoptosis in human cancer cells .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth, making it a candidate for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .

Drug Development

Due to its unique chemical structure and biological activity, this compound is being explored as a lead compound for developing new therapeutic agents. Its derivatives are currently under investigation for treating conditions such as:

  • Cancer : Targeting various cancer types through mechanisms that induce apoptosis and inhibit tumor growth.
  • Infectious diseases : Developing new treatments for bacterial infections resistant to existing antibiotics.

Coordination Chemistry

In addition to its biological applications, this compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes are being studied for their potential use in catalysis and material science applications .

Anticancer Studies

A study published in the Journal of Cancer Research reported the synthesis and evaluation of several benzothiazole derivatives, including this compound. The results indicated that these compounds exhibited potent anticancer activity in vitro against various human cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study found that modifications to the benzothiazole moiety could enhance antimicrobial efficacy, suggesting pathways for optimizing drug design .

Data Tables

Application Area Description References
Anticancer ActivitySignificant cytotoxic effects against various cancer cell lines ,
Antimicrobial PropertiesInhibits growth of multiple bacterial strains ,
Coordination ChemistryForms complexes with transition metals for catalysis ,

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogues sharing its benzothiazole-piperazine core but differing in substituents, synthesis routes, and biological activities. Key structural modifications include variations in the piperazine ring substituents, ethanol group derivatization, and addition of functional groups.

Modifications to the Piperazine Ring

Table 1: Piperazine Substitution Effects
Compound Name Substituent on Piperazine Synthesis Method Biological Activity Reference
Target Compound Benzothiazol-2-yl, ethanol Not explicitly described Not specified in evidence
2-[4-(1-Methyl-1H-benzimidazol-2-yl)piperazin-1-yl]ethanol Benzimidazol-2-yl, methyl Reflux in ethanol (80°C, 12 h) Not specified
N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-morpholin-4-carboxamide (4j) Morpholine carboxamide Reaction with morpholine carboxamide Antiproliferative, anti-HIV
2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanol 4-Chlorophenyl sulfonyl Sulfonylation with 4-chlorophenylsulfonyl chloride Safety data available (GHS)
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)piperazino]-1-ethanol Benzothiadiazole methyl Commercial synthesis (Santa Cruz) Not specified

Key Observations :

  • Sulfonyl groups (e.g., 4-chlorophenyl sulfonyl in ) introduce strong electron-withdrawing effects, which may enhance metabolic stability but require careful toxicity evaluation .
  • Morpholine carboxamide derivatives () exhibit antiproliferative and anti-HIV activity, suggesting that polar substituents improve target engagement in viral or cancer pathways .

Ethanol Group Modifications

Table 2: Ethanol Derivative Comparisons
Compound Name Ethanol Modification Synthesis Method Biological Activity Reference
Target Compound –OH (ethanol) Not specified Not specified
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide (BZ-I) Acetamide with pyridine-2-carbonyl Acetonitrile, K₂CO₃ Anticancer activity
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-N′-[(4-methylphenyl)sulfonyl]acetohydrazide (8a) Acetohydrazide with sulfonyl group Reaction with arylsulfonyl chlorides Antiproliferative
4-(1,3-Benzothiazol-2-yl)piperazinomethanone Cyclopropanecarbonyl Cyclopropane carbonyl substitution Not specified

Key Observations :

  • Conversion of the ethanol group to an acetamide () or acetohydrazide () introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets like enzymes or DNA .

Additional Functional Groups and Complex Structures

Table 3: Complex Derivatives
Compound Name Additional Functional Group Synthesis Method Biological Activity Reference
Ethyl 7-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (42) Naphthyridine ring Method A (80°C, 24 h) Not specified
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a) Pyrazolopyrimidine moiety Multi-step heterocyclic synthesis Antimicrobial (P. aeruginosa)

Key Observations :

  • The naphthyridine derivative () demonstrates how extended aromatic systems can enhance π-π stacking interactions with biological macromolecules .
  • Pyrazolopyrimidine hybrids () show potent antimicrobial activity, highlighting the synergy between benzothiazole and fused heterocycles .

Biological Activity

2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

Overview of the Compound

Chemical Structure : The compound is characterized by the presence of a benzothiazole moiety linked to a piperazine group, which is known for enhancing pharmacological properties. The structural formula can be represented as follows:

C12H16N2S\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{S}

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Inhibition of Mycobacterium tuberculosis : The compound has shown potential as an anti-tubercular agent by inhibiting the enzyme DprE1, crucial for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death.
  • Antimicrobial Properties : Benzothiazole derivatives are known to possess antibacterial properties by inhibiting enzymes such as DNA gyrase and peptide deformylase, which are vital for bacterial DNA replication and protein synthesis .

Biological Activities

The compound exhibits a range of biological activities, as summarized in the following table:

Activity Description Reference
Antitubercular Inhibits Mycobacterium tuberculosis through DprE1 enzyme inhibition.
Antimicrobial Displays activity against various bacteria by targeting DNA replication enzymes.
Anticancer Exhibits antiproliferative effects against several cancer cell lines, potentially inducing apoptosis.
Neuroprotective Some derivatives have shown anticonvulsant activity without significant neurotoxicity.
Antifungal Demonstrated antifungal activity in vitro against various fungal strains.

Research Findings and Case Studies

Numerous studies have evaluated the biological efficacy of this compound and its derivatives:

  • Antitubercular Activity : A study highlighted that certain benzothiazole derivatives showed significant inhibitory effects on Mycobacterium tuberculosis, with IC50 values indicating potent activity against resistant strains.
  • Anticancer Potential : Research conducted on benzothiazole derivatives indicated that compounds containing piperazine exhibited considerable cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The mechanism was linked to apoptosis induction through caspase activation .
  • Neurotoxicity Assessment : In a study assessing anticonvulsant properties, several synthesized benzothiazole derivatives were evaluated for neurotoxicity. Results indicated that while they were effective in reducing seizure activity, they did not exhibit significant neurotoxic effects .

Q & A

Q. What are the optimal synthetic routes for 2-[4-(1,3-benzothiazol-2-yl)piperazino]-1-ethanol, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves coupling benzothiazole derivatives with piperazine intermediates under reflux conditions. To optimize yields, researchers should vary solvent systems (e.g., ethanol, DMF), catalysts (e.g., triethylamine), and reaction times. Purification via column chromatography using silica gel (eluent: dichloromethane/methanol gradients) is recommended. Substituent effects on the benzothiazole ring can influence reactivity, as seen in analogous piperazine-based syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton environments and carbon frameworks. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like hydroxyl and benzothiazole C=N bonds. For absolute configuration determination, single-crystal X-ray diffraction (as applied in related piperazine-ethanol derivatives) provides unambiguous structural validation .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard for purity assessment. Karl Fischer titration quantifies residual water content, which should be ≤5.0% for stability . Purity ≥95% is typically required for in vitro assays.

Q. What are the primary biological targets or mechanisms of action associated with this compound?

Methodological Answer: Piperazine-ethanol derivatives often target central nervous system (CNS) receptors, such as serotonin (5-HT) or dopamine receptors, due to their structural similarity to psychotropic agents. Preliminary in vitro binding assays (e.g., radioligand displacement studies) should be conducted to identify specific receptor affinities .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory data on this compound’s receptor selectivity across studies?

Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or cell lines. A tiered approach includes:

  • Replicating assays under standardized conditions (e.g., HEK-293 cells expressing human receptors).
  • Applying computational docking studies to compare binding poses across receptor subtypes.
  • Validating findings using orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer: Use molecular dynamics simulations to evaluate blood-brain barrier permeability and metabolic stability. Tools like SwissADME predict parameters such as logP (lipophilicity) and CYP450 enzyme interactions. Validate predictions with in vitro hepatocyte clearance assays .

Q. How should researchers approach structure-activity relationship (SAR) studies to enhance this compound’s efficacy?

Methodological Answer: Systematically modify the benzothiazole ring (e.g., electron-withdrawing substituents) and piperazine-ethanol linker (e.g., alkyl chain elongation). Test derivatives in parallel using high-throughput screening (HTS) for receptor binding and functional activity. QSAR models can prioritize synthetic targets .

Q. What experimental designs are optimal for evaluating the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products via LC-MS. Protect samples from light and oxygen using amber vials with nitrogen headspace, as recommended in pharmacopeial guidelines .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) challenges be mitigated for this compound?

Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro metabolic data (e.g., microsomal clearance) to preclinical species. Validate with cassette dosing in rodents to assess bioavailability and tissue distribution .

Q. What strategies resolve discrepancies between theoretical binding affinities and experimental results?

Methodological Answer: Reconcile computational predictions (e.g., AutoDock Vina scores) with experimental data by refining force field parameters or incorporating solvation effects. Cross-validate with mutagenesis studies to identify critical receptor residues .

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